Significantly Elevated Melting and Boiling Points Versus Methyl Salicylate
The presence of a methyl group at the 3-position on the aromatic ring of Methyl 2-hydroxy-3-methylbenzoate substantially increases its intermolecular interactions, leading to a dramatically higher melting point and a moderately elevated boiling point compared to the unsubstituted methyl salicylate. This thermal stability is a critical factor for applications involving elevated temperatures or requiring a solid-state intermediate [1].
| Evidence Dimension | Melting Point (T_m) and Boiling Point (T_b) |
|---|---|
| Target Compound Data | Melting Point: 28-30 °C; Boiling Point: 234-236 °C |
| Comparator Or Baseline | Methyl Salicylate (CAS 119-36-8): Melting Point: -8 °C; Boiling Point: 222 °C [1] |
| Quantified Difference | Δ Melting Point: +36 to +38 °C; Δ Boiling Point: +12 to +14 °C |
| Conditions | Standard atmospheric pressure; data from NIST Chemistry WebBook and supplier certificates of analysis [1]. |
Why This Matters
The higher melting point of Methyl 2-hydroxy-3-methylbenzoate (near room temperature) allows for easier handling as a low-melting solid, which is preferable to a volatile liquid (methyl salicylate) for precise weighing and storage stability in laboratory settings.
- [1] Lapczynski, A., et al. (2007). Fragrance material review on methyl salicylate. Food and Chemical Toxicology, 45(1), S415-S420. View Source
